molecular formula C20H17ClN2O3S B2847073 Ethyl 2-(4-chlorobenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate CAS No. 865174-56-7

Ethyl 2-(4-chlorobenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate

Cat. No. B2847073
M. Wt: 400.88
InChI Key: PJVVBAZKTZPRRC-XDOYNYLZSA-N
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Description

This compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

The compound contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . It also has a chlorobenzoyl group and a prop-2-enyl group attached to the nitrogen atom of the benzothiazole ring.


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions that this compound can undergo would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorobenzoyl group might increase its reactivity compared to a simple benzothiazole .

Scientific Research Applications

  • Synthetic Pathways and Derivative Formation : A study presented a convenient synthesis method for Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, highlighting the compound's utility in generating a diverse array of chemically significant derivatives through reactions with various arylidinemalononitrile derivatives (Mohamed, 2014).

  • Biological Activity : Research into the antimicrobial properties of related compounds, such as those derived from 2-aminobenzothiazoles, demonstrates the potential for these molecules in developing new antimicrobial agents. Their ability to target specific bacterial and fungal strains underlines the importance of structural variations in enhancing biological activity (Patel et al., 2011).

  • Pharmacological Potential : The exploration of imidazo[2,1-b]benzothiazole acids and their derivatives for anti-inflammatory, analgesic, and ulcerogenic activities showcases the potential pharmacological applications of compounds within the same chemical family. These studies underscore the importance of structural modifications in discovering compounds with desirable therapeutic effects (Grandolini et al., 1993).

  • Chemical Transformations and Novel Syntheses : Investigations into the photoarylation-photoisomerization of halothiazoles reveal the synthetic utility of ethyl 2-arylthiazole-5-carboxylates in materials science. These reactions not only provide a method for constructing complex molecular architectures but also offer insights into the photophysical properties of the synthesized compounds, with potential applications in light-sensitive materials and singlet oxygen sensitization (Amati et al., 2010).

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, studying its reactivity and chemical behavior, and developing methods for its synthesis .

properties

IUPAC Name

ethyl 2-(4-chlorobenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-3-11-23-16-10-7-14(19(25)26-4-2)12-17(16)27-20(23)22-18(24)13-5-8-15(21)9-6-13/h3,5-10,12H,1,4,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVVBAZKTZPRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chlorobenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate

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